molecular formula C11H6ClN5O3 B2731723 7-chloro-4-nitro-N-(pyridin-2-yl)-2,1,3-benzoxadiazol-5-amine CAS No. 714246-87-4

7-chloro-4-nitro-N-(pyridin-2-yl)-2,1,3-benzoxadiazol-5-amine

Cat. No. B2731723
CAS RN: 714246-87-4
M. Wt: 291.65
InChI Key: IKHISGUWORJMOR-UHFFFAOYSA-N
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Description

7-Chloro-4-nitro-N-(pyridin-2-yl)-2,1,3-benzoxadiazol-5-amine, also known as Compound A, is a novel organic compound with a wide range of potential applications in scientific research. It is a heterocyclic compound consisting of a benzene ring, a pyridine ring, and a diazole ring, with a nitro group and a chloro group. Compound A has been extensively studied for its potential use in a variety of applications, including its synthesis, scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Chromatographic Analysis

7-Chloro-4-nitro-N-(pyridin-2-yl)-2,1,3-benzoxadiazol-5-amine and its derivatives are used in chromatographic analysis. They serve as fluorescent chiral reagents for the resolution of enantiomers of amines and alcohols by high-performance liquid chromatography. These compounds react with amino and hydroxyl functional groups in the presence of pyridine to produce corresponding diastereomers, which can be efficiently resolved by normal-phase chromatography (Toyo’oka et al., 1994).

Chemical Synthesis and Functionalization

The compound is also involved in the chemical synthesis and functionalization of various organic compounds. For instance, it's used in the oxidation of substituted anilines to nitroso-compounds, leading to the formation of nitro derivatives (Nunno et al., 1970). Additionally, its derivatives have been synthesized and analyzed to understand their photophysical behavior, offering insights into electron delocalization and molecular structures (Saha, 2002).

Biological Applications

In biological research, derivatives of this compound have been explored for their potential anticancer properties. For example, certain Pd(II) and Pt(II) complexes of related compounds have been synthesized as potential anticancer compounds and studied for their antibacterial activity and cytotoxicity against various cancer cell lines (Ghani & Mansour, 2011).

Fluorescence Probing

The compound has been utilized in the development of fluorescent probes. For instance, based on the thiolysis of 7-nitro-1,2,3-benzoxadiazole amine, a novel fluorescent probe for hydrogen sulfide was designed and synthesized. This probe has been used for fluorescent bioimaging in living cells, demonstrating its application in biochemical and medical research (Wang, Lv, & Guo, 2017).

properties

IUPAC Name

7-chloro-4-nitro-N-pyridin-2-yl-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN5O3/c12-6-5-7(14-8-3-1-2-4-13-8)11(17(18)19)10-9(6)15-20-16-10/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHISGUWORJMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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